Dasantafil

Forensic Chemistry Dietary Supplement Analysis LC‑HRMS Method Development

Forensic and regulatory laboratories require authenticated reference standards to detect dasantafil adulteration in dietary supplements. Its distinct xanthine core produces unique chromatographic retention and MS fragmentation-undetectable by sildenafil or tadalafil standards. • Quantified at 9.31 mg/g in pressed candy supplements; dedicated reference material essential for LC-HRMS library updates and method validation. • Discontinued Phase II PDE5A inhibitor; ideal negative control for benchmarking novel candidates against a clinically tested but failed scaffold. • Xanthine-based chemotype enables comprehensive multi-class PDE5 inhibitor screening method development.

Molecular Formula C22H28BrN5O5
Molecular Weight 522.4 g/mol
CAS No. 569351-91-3
Cat. No. B1669834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasantafil
CAS569351-91-3
SynonymsSCH-446132;  SCH446132;  SCH 446132
Molecular FormulaC22H28BrN5O5
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)NC4CCCC4O)N(C1=O)CCO
InChIInChI=1S/C22H28BrN5O5/c1-3-26-20(31)18-19(27(9-10-29)22(26)32)25-21(24-15-5-4-6-16(15)30)28(18)12-13-7-8-17(33-2)14(23)11-13/h7-8,11,15-16,29-30H,3-6,9-10,12H2,1-2H3,(H,24,25)/t15-,16-/m1/s1
InChIKeyRCJYGWGQCPDYSL-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dasantafil: Discontinued PDE5A Inhibitor with Unique Xanthine Scaffold


Dasantafil (SCH‑446132) is a synthetic, small‑molecule phosphodiesterase‑5A (PDE5A) inhibitor that was advanced to Phase II clinical trials for erectile dysfunction (ED) before development was discontinued [1]. It belongs to the xanthine chemical class, a scaffold distinct from the pyrazolopyrimidinone (sildenafil), carboline (tadalafil), and imidazotriazinone (vardenafil) cores that dominate the marketed PDE5 inhibitors [2]. The compound has more recently been identified as an adulterant in pressed‑candy dietary supplements, a finding that underscores the ongoing need for analytical reference standards in forensic and regulatory testing [3].

Why Generic PDE5 Inhibitors Cannot Replace Dasantafil


Although dasantafil shares the PDE5 inhibitory mechanism with approved drugs such as sildenafil, tadalafil, vardenafil, and avanafil, it cannot be replaced by a generic PDE5 inhibitor in analytical or research settings. First, its xanthine‑based chemical structure confers a distinct molecular scaffold that produces a unique chromatographic retention time and mass spectrometric fragmentation pattern—critical for its identification as an adulterant in complex matrices [1]. Second, its development was halted after Phase II, meaning no public, validated in‑vivo efficacy or safety data exist for cross‑comparison with marketed alternatives [2]. Third, its selectivity profile against other PDE isozymes (e.g., PDE1, PDE6, PDE11) remains undisclosed, so its side‑effect liability cannot be inferred from better‑characterized class members [3]. Substituting dasantafil with any other PDE5 inhibitor would invalidate analytical method validation, introduce uncontrolled variables in research, and prevent accurate forensic quantification.

Dasantafil: Key Differentiating Evidence


Unique Xanthine Scaffold for Specific Detection

Dasantafil possesses a xanthine core (C22H28BrN5O5), whereas the most commonly encountered adulterant PDE5 inhibitors—sildenafil, thiosildenafil, and their analogs—share a pyrazolopyrimidinone scaffold [1]. This structural divergence translates into a unique retention time of 9.31 min on a C18 column under reversed‑phase conditions and a characteristic high‑resolution mass spectrum that clearly distinguishes dasantafil from the pyrazolopyrimidinone class [2]. No commercially available PDE5 inhibitor standard except dasantafil itself can serve as a calibration reference for this exact analyte in complex matrices.

Forensic Chemistry Dietary Supplement Analysis LC‑HRMS Method Development

Discontinued After Phase II: A Negative Control Tool

Dasantafil reached Phase II clinical evaluation for erectile dysfunction but was discontinued, with no further development reported [1][2]. In contrast, sildenafil, tadalafil, vardenafil, and avanafil all completed Phase III and received global marketing authorization. The precise reasons for dasantafil's discontinuation have not been disclosed, but its halted trajectory makes it a valuable comparator for 'negative data' studies, target engagement profiling, and attrition analysis in PDE5 drug discovery programs.

Drug Repurposing Negative Control Developmental Milestone Benchmarking

Adulterant Quantification in Pressed Candy

In the first documented case of dasantafil adulteration, the compound was quantified at 9.31 mg/g in a pressed‑candy dietary supplement [1]. This concentration is comparable to the adulterant levels frequently reported for sildenafil analogs (typically 5–50 mg/g) in similar products [2]. The detection of dasantafil, rather than a more common analog, highlights its emergence as a novel threat in the global supply chain and necessitates its inclusion in forensic screening libraries.

Food Forensics Quantitative NMR Regulatory Compliance

PDE6 Selectivity: A Critical Research Gap

While the mean PDE5 IC50 values for avanafil, sildenafil, vardenafil, and tadalafil have been established (5.2 nM, 1.6 nM, 0.1 nM, and 4.0 nM, respectively), along with their selectivity ratios for PDE6 (121‑fold, 16‑fold, 21‑fold, and 550‑fold) [1], no peer‑reviewed data exist for dasantafil's potency or PDE6 selectivity. This knowledge gap is significant because PDE6 inhibition in retinal photoreceptors is responsible for the visual disturbances associated with sildenafil [2]. Without dasantafil‑specific selectivity data, it is impossible to predict whether it would exhibit a similar, better, or worse ocular side‑effect profile.

Off‑Target Profiling Vision Safety PDE Isozyme Selectivity

Dasantafil: Key Research & Industrial Applications


Forensic Authentication of Adulterated Dietary Supplements

Dasantafil has been unequivocally identified and quantified at 9.31 mg/g in a pressed candy marketed as a 'natural' supplement [1]. Forensic laboratories should procure an authenticated reference standard of dasantafil to (1) update their LC‑HRMS screening libraries, (2) serve as a positive control for method validation, and (3) accurately quantify this specific adulterant in seized products. Relying on sildenafil or tadalafil standards will fail to detect dasantafil due to its distinct chromatographic retention time and mass spectral signature [1].

Negative Control for PDE5 Drug Discovery

Dasantafil's discontinued Phase II status [2] makes it an ideal negative control or comparator in drug discovery programs. Researchers can use dasantafil to benchmark new PDE5 inhibitors against a compound that advanced to human trials but ultimately failed to reach the market. Comparative studies of dasantafil versus approved PDE5 inhibitors (sildenafil, tadalafil) can help identify the molecular or pharmacokinetic liabilities that led to attrition, informing the design of more successful candidates [3].

Method Development for Xanthine-Based PDE5 Inhibitors

Unlike most PDE5 inhibitors, dasantafil is built on a xanthine core [4]. Analytical chemists developing HPLC, UPLC, or LC‑MS methods for the simultaneous detection of multiple PDE5 inhibitor classes must include dasantafil as a representative xanthine scaffold. Its inclusion ensures that methods are robust enough to resolve structurally diverse analogs and prevents false negatives in complex sample matrices [1].

PDE6 Selectivity Knowledge Gap

Because no PDE6 selectivity data are publicly available for dasantafil [5], academic pharmacology groups can acquire the compound to perform comparative isozyme profiling against sildenafil (PDE6/PDE5 = 16‑fold) and tadalafil (PDE6/PDE5 = 550‑fold). Such studies would directly address whether the xanthine scaffold offers any intrinsic advantage or disadvantage in minimizing vision‑related side effects [5].

Technical Documentation Hub

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